molecular formula C15H24ClN3O2 B6342867 5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride CAS No. 1187930-40-0

5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride

Cat. No. B6342867
CAS RN: 1187930-40-0
M. Wt: 313.82 g/mol
InChI Key: KYEAXUPDVBJUBD-UHFFFAOYSA-N
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Description

5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl hydrochloride, also known by its CAS Number 1187930-40-0, is a chemical compound with a molecular weight of 313.83 . It is a light yellow solid . The IUPAC name for this compound is tert-butyl 4- (5-amino-2-pyridinyl)-1-piperidinecarboxylate hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C15H24ClN3O2 . The InChI code, which provides a unique identifier for the compound, is 1S/C15H23N3O2.ClH/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13;/h4-5,10-11H,6-9,16H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . Its molecular weight is 313.83 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the resources I have.

Scientific Research Applications

Understanding Compound Applications through Related Research

1. Photodynamic Therapy and Protoporphyrin IX Accumulation Enhancement

  • Overview : Enhancing the accumulation of Protoporphyrin IX (PpIX) in photodynamic therapy (PDT) is crucial for improving clinical outcomes. Various pretreatments, including the use of penetration enhancers and temperature adjustments, have been investigated to optimize PpIX content within lesions, demonstrating the importance of chemical modulation in therapeutic applications (Gerritsen et al., 2008).

2. BODIPY-based Materials for OLEDs

  • Overview : The development of BODIPY-based organic semiconductors for application in OLED devices highlights the role of specific chemical compounds in advancing organic optoelectronics. This area of research demonstrates the potential of chemical compounds in the development of 'metal-free' infrared emitters and various optoelectronic applications (Squeo & Pasini, 2020).

3. TOAC in Peptide Studies

  • Overview : The paramagnetic amino acid TOAC has been incorporated into peptides, offering insights into peptide secondary structure and dynamics. This research showcases the application of specific amino acids in understanding peptide behavior, which can be relevant for designing compounds with precise biological functions (Schreier et al., 2012).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

Mechanism of Action

Target of Action

The primary targets of the compound “5-Amino-1-boc-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl hydrochloride” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that the compound contains an amino group and a boc group, which may interact with various biological targets .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion are areas of ongoing research .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is an important area of study. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .

properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13;/h4-5,10-11H,6-9,16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEAXUPDVBJUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187930-40-0
Record name 1-Piperidinecarboxylic acid, 4-(5-amino-2-pyridinyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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